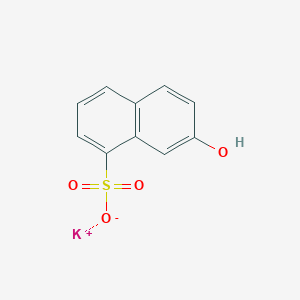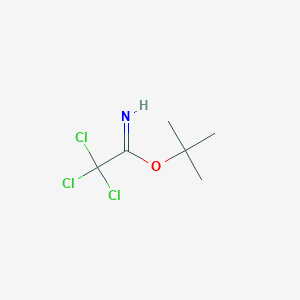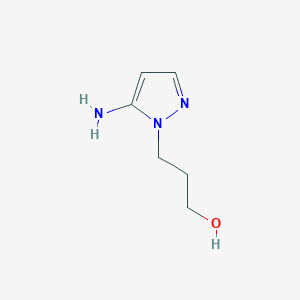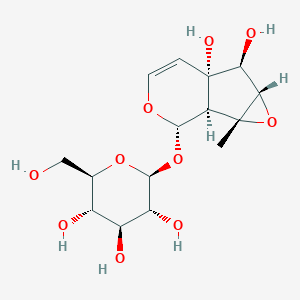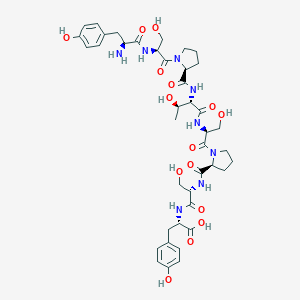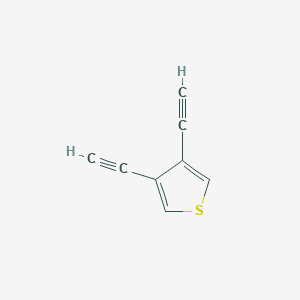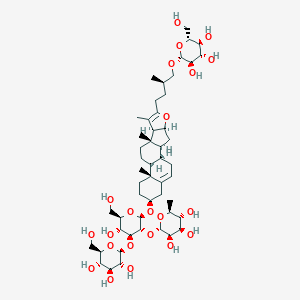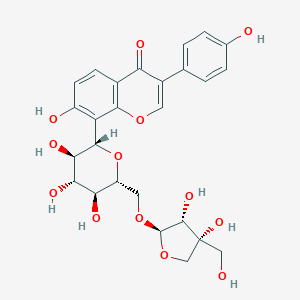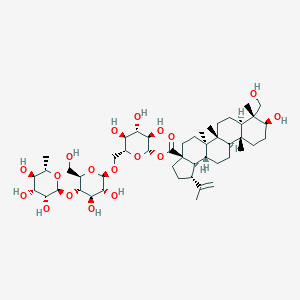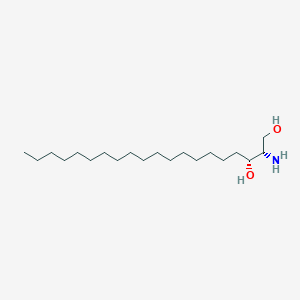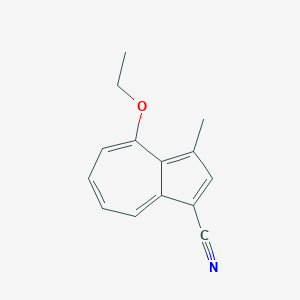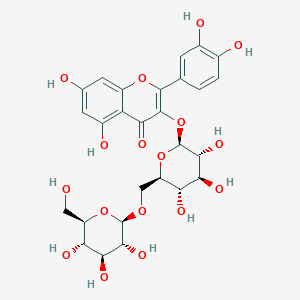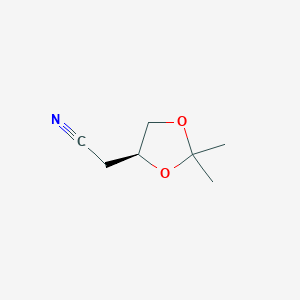
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile, also known as DDA, is a chiral building block widely used in the synthesis of various pharmaceuticals and agrochemicals. It is an important intermediate in the preparation of antiviral drugs such as lamivudine and emtricitabine, as well as insecticides and herbicides.
作用機序
The mechanism of action of (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile is not well understood. However, it is believed to act as a nucleoside analog, inhibiting viral replication by interfering with the reverse transcriptase enzyme. In addition, (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis.
生化学的および生理学的効果
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile has been shown to have low toxicity and good biocompatibility. It is rapidly metabolized in the body, with the majority of the compound being excreted in the urine within 24 hours of administration. In animal studies, (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile has been shown to have antiviral and anticancer activity, as well as insecticidal and herbicidal activity.
実験室実験の利点と制限
One of the main advantages of using (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile in lab experiments is its high yield and low cost. It is also relatively easy to synthesize, making it a popular choice for researchers. However, (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile is highly reactive and can be difficult to handle, requiring careful storage and handling procedures.
将来の方向性
There are several potential future directions for research on (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile. One area of interest is the development of new antiviral drugs based on (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile. Researchers are also exploring the use of (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile as a chiral building block in the synthesis of other pharmaceuticals, including anticancer agents and antibiotics. In addition, there is potential for the use of (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile as a chiral auxiliary in the synthesis of chiral agrochemicals. Further studies are needed to fully understand the mechanism of action of (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile and its potential applications in various fields.
In conclusion, (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile is a versatile chiral building block with potential applications in medicinal and agrochemical fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile in various fields.
合成法
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile can be synthesized through several methods, including the reaction of 2,2-dimethyl-1,3-dioxolane with acetonitrile in the presence of a strong base, as well as the reaction of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid with thionyl chloride followed by reaction with ammonia. The former method is more commonly used due to its simplicity and high yield.
科学的研究の応用
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been used as a key intermediate in the synthesis of antiviral drugs such as lamivudine and emtricitabine. (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile has also been used as a chiral building block in the synthesis of other pharmaceuticals, including anticancer agents and antibiotics.
In the field of agrochemistry, (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile has been used as an intermediate in the synthesis of insecticides and herbicides. It has also been used as a chiral auxiliary in the synthesis of chiral agrochemicals.
特性
IUPAC Name |
2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3,5H2,1-2H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLINZVKIKLEHQ-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


